

A Comprehensive Technical Guide to the Chemical Properties of 2-Phenyl-1-pentene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-pentene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄. As a substituted alkene, its chemical reactivity is primarily characterized by the phenyl group and the carbon-carbon double bond. This document provides an in-depth overview of the chemical and physical properties of **2-phenyl-1-pentene**, along with proposed experimental protocols for its synthesis and purification, and a summary of its spectral data. This guide is intended for professionals in research and development who require a detailed understanding of this compound for applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-phenyl-1-pentene** is presented in the table below. These properties have been compiled from various chemical databases and literature sources.



Property	Value	Source
Molecular Formula	C11H14	[1][2]
Molecular Weight	146.23 g/mol	[1][2]
CAS Number	5676-32-4	[1][2]
IUPAC Name	pent-1-en-2-ylbenzene	[1]
Synonyms	(1-Methylenebutyl)benzene, 2- Phenylpentene-1	[1]
SMILES	CCCC(=C)C1=CC=CC=C1	[1]
Boiling Point	201 °C	
Density	0.914 g/mL	_
Kovats Retention Index	1236.3 (semi-standard non- polar)	[1]

Experimental Protocols

While specific experimental protocols for the synthesis of **2-phenyl-1-pentene** are not extensively detailed in the literature, a reliable synthetic route can be proposed based on established methods for analogous alkenes, such as the Wittig reaction.

Proposed Synthesis of 2-Phenyl-1-pentene via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of **2-phenyl-1-pentene**, the reaction would involve the reaction of a phosphorus ylide, generated from methyltriphenylphosphonium bromide, with **1-phenyl-1-butanone**.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexane



- Anhydrous tetrahydrofuran (THF)
- 1-Phenyl-1-butanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

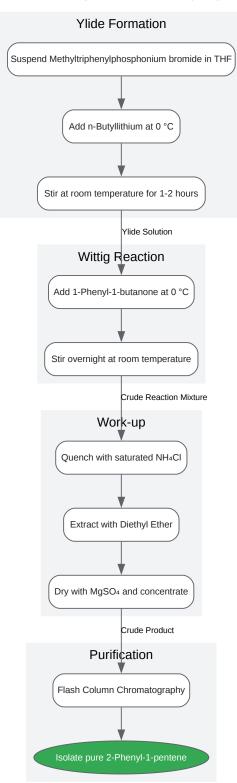
Procedure:

- Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the ylide.
- Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-phenyl-1-butanone
 (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. After the addition is
 complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced
 pressure using a rotary evaporator. The crude product will contain triphenylphosphine oxide
 as a major byproduct. Purify the crude product by flash column chromatography on silica gel
 using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the
 pure 2-phenyl-1-pentene.



Logical Workflow for the Synthesis of **2-Phenyl-1-pentene**:

Workflow for the Synthesis of 2-Phenyl-1-pentene



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Caption: Synthetic workflow for **2-phenyl-1-pentene**.

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of **2-phenyl-1-pentene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **2-phenyl-1-pentene** is expected to show characteristic signals for the vinyl protons, the aromatic protons, and the aliphatic protons of the butyl chain. While a detailed peak list and coupling constants are not readily available in public databases, the spectrum can be acquired using a standard NMR spectrometer (e.g., Bruker AC-300).[1]
- ¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of nonequivalent carbons and their chemical environments. The olefinic carbons and the aromatic carbons are expected to resonate at higher chemical shifts compared to the aliphatic carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry data for **2-phenyl-1-pentene** is available, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of 146.23 g/mol , along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available to suggest that **2-phenyl-1-pentene** is directly involved in any specific biological signaling pathways. As a simple aromatic hydrocarbon, it lacks the functional groups typically required for specific interactions with biological macromolecules that would initiate a signaling cascade.

While some related phenylalkene derivatives have been investigated for biological activities, such as the insecticidal activity of (E)-1,5-diphenyl-2-penten-1-one, there are no published



studies reporting significant biological or pharmacological activity for **2-phenyl-1-pentene** itself. [3] Further research would be required to explore any potential biological effects.

Logical Relationship of Compound Properties and Activity:

Properties and Biological Activity of 2-Phenyl-1-pentene 2-Phenyl-1-pentene Structure (Aromatic hydrocarbon) Chemical & Physical Properties - Non-polar - Lacks H-bond donors/acceptors Chemical Reactivity - Electrophilic addition to C=C - Aromatic substitution Limited interaction with biological targets Biological Activity No specific interactions reported Signaling Pathway Involvement

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Caption: Relationship between structure and bioactivity.

Conclusion

2-Phenyl-1-pentene is a well-characterized aromatic hydrocarbon with defined physical and chemical properties. While specific, detailed experimental protocols for its synthesis are not abundant, established synthetic methodologies like the Wittig reaction provide a clear and reliable pathway for its preparation. Its spectral properties are consistent with its chemical structure. At present, there is no evidence to support its involvement in biological signaling pathways or any significant pharmacological activity, making it primarily a compound of interest



for applications in organic synthesis as a building block or intermediate. Further research into its potential applications and biological effects may be warranted.

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